molecular formula C22H16BrN3O4S B2380917 Ethyl 5-(4-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-23-4

Ethyl 5-(4-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No. B2380917
CAS RN: 851947-23-4
M. Wt: 498.35
InChI Key: XQLBVKAKXZEBKW-UHFFFAOYSA-N
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Description

Ethyl 5-(4-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C22H16BrN3O4S and its molecular weight is 498.35. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 5-(4-bromobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is involved in the synthesis of various heterocyclic compounds. These compounds have been used in the development of new pyrimidine, pyrimido[4,5-d]pyridazine, pyrrolo[1,2-c]pyrimidone, and thiazolo[3,4-c]pyrimidone derivatives (Kheder, Mabkhot, & Farag, 2009). These derivatives have potential applications in various fields, including medicinal chemistry and material science.

Antimicrobial Evaluation

Some derivatives synthesized using this compound have been evaluated for their antimicrobial properties. The antimicrobial evaluation of certain pyrimidine derivatives indicates potential applications in combating microbial infections (Farag, Kheder, & Mabkhot, 2008).

Role in Pharmacological Research

This compound has been used to synthesize various derivatives with potential pharmacological activities. For instance, its derivatives have shown effects on increasing reactivity of enzymes like cellobiase (Abd & Awas, 2008). These findings are significant for developing new pharmacological agents.

Application in Organic Chemistry

It plays a critical role in organic synthesis, providing a basis for creating complex molecules with various applications. The synthesis of 2-Aryl-4-(R-sulfanylmethyl)-3-methyl-6,7-dihydro-2H-pyrazolo[3,4-d]pyridazin-7-ones from similar compounds showcases its utility in organic chemistry (Matiichuk, Potopnyk, & Obushak, 2010).

Development of Allosteric Modulators and Antagonists

This compound has been identified as a lead in the development of new allosteric modulators and antagonists for receptors such as the adenosine A1 receptor. This indicates its significance in drug discovery and development (Ferguson et al., 2008).

properties

IUPAC Name

ethyl 5-[(4-bromobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrN3O4S/c1-2-30-22(29)18-16-12-31-20(24-19(27)13-8-10-14(23)11-9-13)17(16)21(28)26(25-18)15-6-4-3-5-7-15/h3-12H,2H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLBVKAKXZEBKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC=C(C=C3)Br)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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